MDL-800

Overview

Description

MDL-800 is a chemical compound known for its role as an allosteric activator of sirtuin 6, a nicotinamide adenine dinucleotide-dependent deacetylase. Sirtuin 6 is involved in various physiological and pathological processes, including metabolism, genome stability, longevity, and inflammation. This compound has shown significant potential in suppressing the proliferation of non-small cell lung carcinoma cells and enhancing the efficacy of epidermal growth factor receptor tyrosine kinase inhibitors .

Scientific Research Applications

MDL-800 has a wide range of scientific research applications:

Chemistry: It is used to study the catalytic activity of sirtuin 6 and its role in deacetylation reactions.

Biology: this compound is employed in research on genome stability, DNA repair pathways, and cellular reprogramming.

Medicine: The compound has shown promise in treating non-small cell lung carcinoma by enhancing the efficacy of epidermal growth factor receptor tyrosine kinase inhibitors and suppressing tumor growth It also improves genomic stability and pluripotency of induced pluripotent stem cells derived from old donors.

Industry: This compound is used in the development of new therapeutic agents targeting sirtuin 6 for various diseases, including cancer and age-related disorders

Mechanism of Action

- In non-small cell lung carcinoma (NSCLC), SIRT6 is generally downregulated and linked to tumorigenesis, making it a promising therapeutic target .

- MDL-800 enhances the antiproliferative effects of epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs) and suppresses the mitogen-activated protein kinase (MAPK) pathway .

- Its bioavailability and pharmacokinetic properties are essential for further clinical investigation .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemical Analysis

Biochemical Properties

MDL-800 plays a significant role in biochemical reactions by activating SIRT6. It increases SIRT6 deacetylase activity, which leads to the deacetylation of histone H3. This compound does not show any activity towards other sirtuins (SIRT1, SIRT3, SIRT4) or histone deacetylases (HDAC1-11) at concentrations up to 50 μM or 100 μM . The interaction between this compound and SIRT6 enhances the deacetylation of histone H3, which is crucial for various cellular processes .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In non-small cell lung cancer (NSCLC) cells, this compound increases SIRT6 deacetylase activity, leading to dose-dependent deacetylation of histone H3. This results in the inhibition of cell proliferation and induction of cell cycle arrest at the G0/G1 phase . Additionally, this compound enhances the antiproliferation effects of epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs) in osimertinib-resistant NSCLC cells .

Molecular Mechanism

The molecular mechanism of this compound involves its selective activation of SIRT6. By binding to SIRT6, this compound increases its deacetylase activity, leading to the deacetylation of histone H3. This deacetylation process is crucial for regulating gene expression and maintaining genomic stability . This compound also suppresses the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound has shown stability and sustained activity in increasing SIRT6 deacetylase activity and inhibiting cell proliferation in NSCLC cells . Long-term studies have demonstrated that this compound can maintain its effects on cellular function, including histone H3 deacetylation and suppression of the MAPK pathway .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Intraperitoneal administration of this compound at doses of 25 mg/kg, 50 mg/kg, and 80 mg/kg has been shown to suppress tumor growth in NSCLC xenograft models . Higher doses of this compound have demonstrated increased efficacy in inhibiting tumor growth, with minimal toxic or adverse effects observed at these doses .

Metabolic Pathways

This compound is involved in metabolic pathways related to SIRT6 activation. By increasing SIRT6 deacetylase activity, this compound influences metabolic processes such as glucose and lipid metabolism . The compound’s activation of SIRT6 also plays a role in DNA repair pathways, contributing to genomic stability .

Transport and Distribution

This compound is transported and distributed within cells and tissues, primarily targeting SIRT6. The compound’s interaction with SIRT6 leads to its localization in the nucleus, where it exerts its effects on histone deacetylation and gene expression . This compound’s distribution within tissues has been observed in NSCLC xenograft models, where it effectively suppresses tumor growth .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it activates SIRT6 and promotes histone H3 deacetylation . This localization is crucial for its role in regulating gene expression and maintaining genomic stability. This compound’s targeting signals and post-translational modifications direct it to specific compartments within the nucleus, enhancing its activity and function .

Preparation Methods

The synthesis of MDL-800 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and detailed in scientific literature. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

MDL-800 undergoes various chemical reactions, primarily involving deacetylation. It increases the deacetylase activity of sirtuin 6 by binding to an allosteric site, leading to a global decrease in histone H3 lysine 9 acetylation and histone H3 lysine 56 acetylation levels in human cells . Common reagents and conditions used in these reactions include nicotinamide adenine dinucleotide and specific buffer systems to maintain the reaction environment. The major products formed from these reactions are deacetylated histone proteins .

Comparison with Similar Compounds

MDL-800 is unique in its selective activation of sirtuin 6. Similar compounds include MDL-801, which also activates sirtuin 6 but with different efficacy and specificity . Other sirtuin activators, such as resveratrol, primarily target sirtuin 1 and have different biological effects. This compound’s ability to enhance the deacetylase activity of sirtuin 6 by up to 22-fold sets it apart from other compounds in its class .

Properties

IUPAC Name |

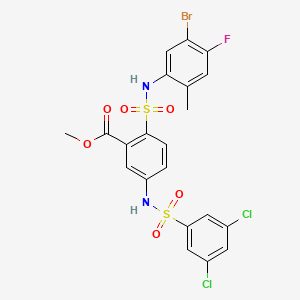

methyl 2-[(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl]-5-[(3,5-dichlorophenyl)sulfonylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrCl2FN2O6S2/c1-11-5-18(25)17(22)10-19(11)27-35(31,32)20-4-3-14(9-16(20)21(28)33-2)26-34(29,30)15-7-12(23)6-13(24)8-15/h3-10,26-27H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFQBYBODAKGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)OC)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrCl2FN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is MDL-800 and what is its primary target?

A1: this compound is a small molecule that acts as a potent and selective activator of sirtuin 6 (SIRT6) [, , , , , , , , , , , ]. SIRT6 is an NAD+-dependent deacetylase involved in various cellular processes, including DNA repair, inflammation, and metabolism.

Q2: How does this compound exert its effects on a molecular level?

A2: this compound binds to SIRT6 and enhances its deacetylase activity. This leads to the deacetylation of various SIRT6 target proteins, including histones like H3K9ac [, , , ]. Deacetylation of these targets ultimately influences gene expression and downstream cellular processes.

Q3: What are the key downstream effects of this compound mediated SIRT6 activation?

A3: this compound, through SIRT6 activation, has been shown to:

- Reduce inflammation: It suppresses the NF-κB pathway, decreasing pro-inflammatory cytokines like TNF-α and IL-6 [].

- Promote wound healing: It enhances collagen deposition and neovascularization in cutaneous wounds [].

- Improve DNA repair: It rescues age-related decline in DNA repair efficiency in chondrocytes by enhancing both NHEJ and BER pathways [, , ].

- Reduce oxidative stress and apoptosis: It protects granulosa cells from oxidative damage and apoptosis, potentially mitigating premature ovarian failure [].

- Alleviate fibrosis: It reduces UUO-induced renal fibrosis by regulating β-catenin acetylation and the TGF-β1/Smad pathway [].

- Improve genomic stability and pluripotency of iPSCs: It enhances genomic stability and promotes differentiation potential in old murine-derived iPSCs [].

Q4: What are the potential therapeutic applications of this compound based on the research findings?

A4: this compound shows promise in preclinical models for various conditions, including:

- Premature Ovarian Failure: By reducing oxidative stress and apoptosis in granulosa cells [].

- Wound Healing: By accelerating cutaneous wound healing through anti-inflammatory effects and promoting angiogenesis [].

- Osteoarthritis: By improving DNA repair in chondrocytes and potentially slowing age-related cartilage degeneration [, , ].

- Renal Fibrosis: By protecting against UUO-induced renal inflammation and fibrosis [].

- Heart Failure with Preserved Ejection Fraction (HFpEF): By improving cardiac metabolism and limiting cardiac lipid accumulation, particularly in the context of diabetes [].

- Cancer: By suppressing proliferation and enhancing the efficacy of EGFR-TKIs in non-small cell lung cancer [, ], and potentially overcoming chemoresistance in breast cancer [].

- Aging-associated diseases: By improving genomic stability and pluripotency of iPSCs, potentially enhancing cell-based therapies [].

- Viral Infections: By potentially alleviating SARS-CoV-2 infection and severity through DNA damage repair mechanisms [].

Q5: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A5: While specific SAR studies haven't been extensively published, research suggests that the allosteric binding site of this compound on SIRT6 is crucial for its activity []. Modifications to the molecule's structure could impact its binding affinity, selectivity, and overall efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate](/img/structure/B608865.png)

![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B608881.png)

![5,7-dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one](/img/structure/B608886.png)